molecular formula C12H13N3O3 B11295414 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11295414
M. Wt: 247.25 g/mol
InChI Key: YKILLFFWWXPAKG-UHFFFAOYSA-N
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Description

2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl)acetamide is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a precursor molecule containing the benzimidazole and dioxino moieties under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and dioxino-fused molecules. Examples include:

Uniqueness

What sets 2-(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl)acetamide apart is its specific combination of the benzimidazole and dioxino rings, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C12H13N3O3/c1-7-14-8-4-10-11(18-3-2-17-10)5-9(8)15(7)6-12(13)16/h4-5H,2-3,6H2,1H3,(H2,13,16)

InChI Key

YKILLFFWWXPAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N1CC(=O)N)OCCO3

Origin of Product

United States

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